molecular formula C12H10ClN3O2 B2905310 N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-39-7

N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2905310
CAS No.: 2034360-39-7
M. Wt: 263.68
InChI Key: UGHGRANWAMZXKZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a 6-hydroxypyrimidine core linked to a 3-chloro-4-methylphenyl substituent via an amide bond. The compound’s structure combines a heterocyclic aromatic ring (pyrimidine) with a halogenated aromatic group (3-chloro-4-methylphenyl), which may influence its physicochemical and biological properties.

The pyrimidine core, as seen in 6-chloro-4-hydroxypyrimidine (CAS: 4765-77-9), is a common scaffold in drug design due to its ability to participate in hydrogen bonding and π-π interactions . The substitution of the hydroxyl group at position 6 and the carboxamide at position 4 likely enhances solubility and target specificity compared to simpler pyrimidine derivatives.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHGRANWAMZXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. This article summarizes its biological activity based on diverse research findings, including structure-activity relationships (SARs), synthesis methods, and case studies.

Chemical Structure and Synthesis

The compound can be categorized under pyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves reactions that modify the pyrimidine core to enhance its pharmacological properties. For instance, the introduction of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring has been shown to influence its biological efficacy.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound:

  • Inhibition of COX Enzymes : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results indicated significant inhibition, with IC50 values reported in the micromolar range. For example, compounds structurally similar to this compound showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
  • In Vivo Studies : In vivo assessments using carrageenan-induced paw edema models demonstrated that derivatives of this compound exhibited anti-inflammatory effects comparable to standard drugs like indomethacin. The effective doses (ED50) were calculated, showing promising results .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Testing : Studies have indicated that pyrimidine derivatives can exhibit significant antibacterial and antimycobacterial activity. For example, compounds similar to this compound demonstrated effective inhibition against various strains of bacteria and mycobacteria with minimum inhibitory concentrations (MICs) in the low micromolar range .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Chloro Group at Position 3 Enhances anti-inflammatory activity
Methyl Group at Position 4 Contributes to increased potency
Hydroxyl Group at Position 6 Essential for interaction with targets

Case Studies

  • Anti-inflammatory Efficacy : A study compared the anti-inflammatory effects of various pyrimidine derivatives, including this compound, against indomethacin. Results showed that while indomethacin had an ED50 of 9.17 μM, the tested derivatives had comparable or superior efficacy .
  • Antimicrobial Assessment : In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity with MIC values lower than those observed for standard antibiotics .

Comparison with Similar Compounds

Notes

  • Data Limitations : Experimental data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence. Comparisons rely on structural extrapolation.
  • Future Directions : Computational studies (e.g., DFT, molecular docking) could further elucidate the target compound’s properties relative to analogs .
  • Diverse Applications : The target compound’s hybrid structure positions it for exploration in both pharmaceuticals (e.g., enzyme inhibition) and materials (e.g., conductive polymers) .

Q & A

Basic: What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves coupling 3-chloro-4-methylphenylamine with 6-hydroxypyrimidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) and catalysts like DMAP to facilitate amide bond formation . Solvent choice (e.g., acetonitrile or DMF) and temperature control (60–80°C) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization ensures purity >95%. Reaction progress should be monitored using TLC or HPLC .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Structural verification requires a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm proton environments and carbon backbone .
  • IR spectroscopy to identify functional groups (e.g., hydroxyl, carboxamide) .
  • Mass spectrometry (ESI-TOF) for molecular weight confirmation .
  • X-ray crystallography (if crystalline) to resolve stereoelectronic effects and intermolecular interactions .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular assays) may arise from differences in membrane permeability, metabolic stability, or off-target interactions. To address this:

  • Perform dose-response curves in parallel assays (e.g., cell-free vs. cell-based) to compare potency .
  • Use metabolic profiling (e.g., liver microsomes) to assess compound stability .
  • Employ molecular docking to predict binding affinities to target proteins and validate with surface plasmon resonance (SPR) .

Advanced: What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

Answer:
The hydroxypyrimidine and carboxamide moieties contribute to polarity but may limit membrane permeability. Strategies include:

  • Prodrug derivatization : Mask the hydroxyl group with acetyl or phosphate esters to enhance lipophilicity .
  • Co-crystallization with cyclodextrins or surfactants to improve aqueous solubility .
  • Salt formation (e.g., sodium or hydrochloride salts) for ionic stabilization .
  • In silico modeling (e.g., LogP calculations) to guide structural modifications .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s target selectivity?

Answer:
SAR studies should systematically modify substituents on the phenyl and pyrimidine rings:

  • Phenyl ring : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance target binding .
  • Pyrimidine ring : Replace the hydroxyl group with methoxy or amino groups to modulate electronic effects .
  • Carboxamide linker : Explore alkyl or aryl substitutions to alter steric bulk .
    Validate selectivity using kinase profiling panels or GPCR screening assays .

Basic: What in vitro assays are suitable for initial evaluation of antimicrobial or anticancer activity?

Answer:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer : MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) and validate results with flow cytometry (apoptosis) or ROS detection assays .

Advanced: How can researchers elucidate the mechanism of action (MoA) at the molecular level?

Answer:

  • Pull-down assays with biotinylated probes to identify protein targets .
  • CRISPR-Cas9 knockout libraries to screen for genes modulating compound sensitivity .
  • Transcriptomic profiling (RNA-seq) to map downstream pathways affected .
  • Cryo-EM or X-ray crystallography to resolve compound-target complexes .

Basic: What analytical methods are recommended for purity assessment and stability testing?

Answer:

  • HPLC with UV detection (λ = 254 nm) for purity quantification .
  • Accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
  • Forced degradation (acid/base/oxidative conditions) to identify degradation products .

Advanced: How can computational tools aid in predicting toxicity and metabolic pathways?

Answer:

  • ADMET prediction software (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity and CYP450 interactions .
  • Molecular dynamics simulations to predict metabolite formation (e.g., hydroxylation via CYP3A4) .
  • DEREK Nexus for structural alerts related to genotoxicity .

Advanced: What are the best practices for reconciling conflicting crystallographic and spectroscopic data?

Answer:

  • Density functional theory (DFT) to compare experimental and calculated NMR/IR spectra .
  • Rietveld refinement for powder XRD data to resolve polymorphic discrepancies .
  • Variable-temperature NMR to detect conformational flexibility .

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